Product packaging for 2,6-Dimethoxypyridine-3-carbonitrile(Cat. No.:CAS No. 121643-45-6)

2,6-Dimethoxypyridine-3-carbonitrile

Cat. No.: B054238
CAS No.: 121643-45-6
M. Wt: 164.16 g/mol
InChI Key: FBFJMMFGOXVFIO-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-3-carbonitrile (CAS 121643-45-6) is a high-value pyridine-based chemical building block with significant applications in pharmaceutical research and materials science. This compound, with the molecular formula C 8 H 8 N 2 O 2 and a molecular weight of 164.16, serves as a versatile precursor for the synthesis of complex heterocyclic systems. Key Research Applications: Medicinal Chemistry & Anticancer Agent Development: This compound is a key nicotinonitrile scaffold for designing novel potential chemotherapeutic agents. Research indicates that structurally similar 3-cyanopyridine derivatives demonstrate potent cytotoxicity and are investigated as candidates for the treatment of leukemia and breast cancer, drawing parallels to the core structures of certain approved cancer drugs . Materials Science & Fluorescent Probes: The cyanopyridine core is an excellent fluorophore in π-conjugated systems. Derivatives of pyridine-3-carbonitrile are utilized in the development of new organic materials with tunable photophysical properties, which have potential applications in light-emitting devices and as nonlinear optical (NLO) materials . Versatile Synthetic Intermediate: The molecule's dimethoxy and nitrile functional groups make it a valuable substrate in multi-step organic synthesis, including the construction of diverse heterocyclic libraries for biological screening . Safety and Handling: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B054238 2,6-Dimethoxypyridine-3-carbonitrile CAS No. 121643-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxypyridine-3-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O2/c1-11-7-4-3-6(5-9)8(10-7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFJMMFGOXVFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455714
Record name 2,6-Dimethoxypyridine-3-carbonitrile
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121643-45-6
Record name 2,6-Dimethoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
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Record name 2,6-Dimethoxypyridine-3-carbonitrile
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Record name 2,6-Dimethoxypyridine-3-carbonitrile
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Advanced Synthetic Strategies and Chemical Reactivity of 2,6 Dimethoxypyridine 3 Carbonitrile

Regioselective Synthesis of 2,6-Dimethoxypyridine-3-carbonitrile Core

The precise construction of the substituted pyridine (B92270) core is paramount for its utility in further synthetic applications. Regioselectivity, in particular, is a critical challenge in pyridine chemistry. Modern synthetic methods have enabled the targeted functionalization of specific positions on the pyridine ring, providing efficient routes to compounds like this compound.

Exploration of Precursor Functionalization Pathways

The primary precursor for the direct synthesis of this compound is 2,6-dimethoxypyridine. This starting material is readily available and features two electron-donating methoxy (B1213986) groups that significantly influence the electronic properties of the pyridine ring. These groups increase the electron density of the ring, making it more susceptible to certain types of reactions compared to unsubstituted pyridine. The functionalization pathway of choice involves the direct activation of a C-H bond on this precursor, which is a more atom-economical approach than traditional methods requiring pre-functionalized substrates with leaving groups.

Introduction of the Nitrile Functionality in Pyridine Scaffolds

The introduction of a nitrile group at the C3 position of the 2,6-dimethoxypyridine scaffold can be achieved with high regioselectivity through a direct C-H cyanation reaction. nih.gov This transformation is facilitated by organic photoredox catalysis, a powerful method that uses light to drive chemical reactions under mild conditions.

The proposed mechanism involves the photocatalyst, in its excited state, oxidizing the electron-rich 2,6-dimethoxypyridine to a radical cation. nih.gov This reactive intermediate is then attacked by a cyanide nucleophile. The position of the attack is directed by the electronic effects of the methoxy groups. The electron-donating nature of the methoxy groups at the C2 and C6 positions directs the incoming nucleophile to the C3 position. Subsequent oxidation and deprotonation yield the final product, this compound, with the nitrile group exclusively at the C3 position. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of the C-H cyanation reaction are highly dependent on the specific reaction conditions. Key parameters that require optimization include the choice of photocatalyst, cyanide source, solvent, and light source. For the synthesis of this compound, a highly oxidizing acridinium-based organic photocatalyst has been shown to be effective. nih.gov

The reaction is typically performed using a mild cyanide source under aqueous conditions. The use of blue light-emitting diodes (LEDs) provides the necessary energy to promote the photocatalyst to its excited state, initiating the catalytic cycle. nih.gov While this method provides excellent regioselectivity for the C3 position, the reported yields are often modest, indicating that further optimization of parameters such as reaction time, temperature, and reagent concentrations could lead to enhanced efficiency. nih.gov

Table 1: Optimized Conditions for the Synthesis of this compound via Photoredox Catalysis nih.gov
ParameterCondition
Precursor2,6-Dimethoxypyridine
PhotocatalystAcridinium-based organic photocatalyst
Cyanide SourceNot specified, likely a salt such as NaCN or KCN
SolventAqueous conditions
Light SourceBlue LEDs
YieldModest
SelectivityExclusive C3 cyanation

Derivatization and Further Chemical Transformations of this compound

The presence of three distinct functional groups—two methoxy groups and a nitrile group—on the pyridine ring makes this compound a versatile platform for further chemical modifications. Both the pyridine ring and the nitrile group can serve as handles for a variety of chemical transformations.

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The reactivity of the pyridine ring in this compound towards substitution reactions is dictated by the combined electronic effects of its substituents.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. youtube.com In this compound, the two methoxy groups at C2 and C6 are strong electron-donating groups. While methoxy groups are not typical leaving groups in SNAr reactions, their presence, along with the electron-withdrawing nitrile group, activates the C4 position towards nucleophilic attack. Furthermore, studies on the amination of 2,6-dimethoxypyridine have shown that under certain conditions, a methoxy group can be displaced by a strong nucleophile. ntu.edu.sg Therefore, strong nucleophiles could potentially react at the C4 position or displace one of the methoxy groups.

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom, which can also be protonated in acidic media, further increasing deactivation. uoanbar.edu.iq The two electron-donating methoxy groups in this compound would typically direct electrophiles to the C3 and C5 positions. However, the C3 position is already occupied by the electron-withdrawing nitrile group, which itself is a deactivating group. The remaining C5 position is the most likely site for electrophilic attack, but harsh reaction conditions would likely be required.

Conversions of the Nitrile Group: Hydrolysis, Reduction, and Cycloadditions

The nitrile group is a highly versatile functional group that can be converted into a range of other functionalities, significantly expanding the synthetic utility of this compound. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org The reaction proceeds through an intermediate amide, which can sometimes be isolated by using milder reaction conditions. For example, the hydrolysis of the related 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile using hydrobromic acid leads to the corresponding carboxylic acid, followed by decarboxylation. google.comgoogle.com This suggests that this compound could be converted to 2,6-dimethoxypyridine-3-carboxylic acid or 2,6-dimethoxypyridine-3-carboxamide.

Reduction: The nitrile group can be readily reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4), which converts the nitrile into an aminomethyl group. libretexts.org This reaction would transform this compound into (2,6-dimethoxypyridin-3-yl)methanamine. Other reducing agents, such as diisopropylaminoborane, have also been used for the reduction of various nitriles to primary amines. nih.gov The use of diisobutylaluminium hydride (DIBALH) at low temperatures can partially reduce the nitrile to an aldehyde. libretexts.org

Cycloadditions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For example, azides can react with nitriles to form tetrazoles, a class of five-membered heterocyclic compounds. This transformation is often catalyzed by a Lewis acid. The reaction of azidopyridines with 1,3-dicarbonyl compounds can also lead to the formation of 1,2,3-triazoles. researchgate.net These cycloaddition reactions provide a pathway to fuse or append new heterocyclic rings onto the pyridine scaffold, creating complex, polycyclic systems.

Table 2: List of Chemical Compounds Mentioned
Compound Name
This compound
2,6-Dimethoxypyridine
2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile
2,6-Dimethoxypyridine-3-carboxylic acid
2,6-Dimethoxypyridine-3-carboxamide
(2,6-Dimethoxypyridin-3-yl)methanamine
Lithium aluminum hydride
Diisopropylaminoborane
Diisobutylaluminium hydride
Tetrazole
1,2,3-Triazole

Transformations Involving the Methoxy Substituents

The methoxy groups at the C2 and C6 positions of the pyridine ring in this compound are key functional handles that can be transformed to introduce diverse functionalities. A primary and synthetically crucial transformation is the conversion of these methoxy groups into chloro substituents. This is typically achieved through reaction with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

This conversion is significant because the resulting chloro groups are excellent leaving groups for subsequent nucleophilic substitution and, more importantly, serve as reactive sites for various palladium-catalyzed cross-coupling reactions. The transformation of the electron-donating methoxy groups into electron-withdrawing chloro groups also profoundly alters the electronic properties of the pyridine ring, influencing its reactivity in further synthetic steps.

The reaction proceeds by heating this compound with an excess of phosphorus oxychloride, which acts as both the chlorinating agent and the solvent. The reaction converts the methoxy groups into the much more reactive chloro groups, yielding 2,6-dichloropyridine-3-carbonitrile. This di-chloro derivative is a pivotal intermediate for building more complex molecular structures.

Table 1: Chlorination of this compound

Starting MaterialReagentProductConditions
This compoundPhosphorus oxychloride (POCl₃)2,6-Dichloropyridine-3-carbonitrileHeating, neat or in a high-boiling solvent

Cross-Coupling Methodologies for Extended Molecular Architectures

The development of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules. For derivatives of this compound, particularly the highly reactive 2,6-dichloropyridine-3-carbonitrile, these methodologies provide a powerful tool for carbon-carbon bond formation, enabling the extension of the molecular framework. The Suzuki and Sonogashira coupling reactions are two of the most prominent and widely utilized methods in this context. wikipedia.orgresearchgate.netharvard.edu

Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. harvard.edulibretexts.org In the case of 2,6-dichloropyridine-3-carbonitrile, the chloro groups at the C2 and C6 positions can be sequentially or simultaneously coupled with various aryl or vinyl boronic acids.

The reactivity of the chloro positions can differ, with the C2/C6 positions on the pyridine ring being highly susceptible to coupling. researchgate.net This allows for selective mono- or di-arylation by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the choice of palladium catalyst and ligand, the base, and the temperature. This selectivity is crucial for the programmed synthesis of complex, unsymmetrically substituted pyridine derivatives. For instance, coupling 2,6-dichloropyridine with an excess of an alkyl boronic ester under optimized conditions can lead to the formation of the exhaustively coupled product. nih.gov

Table 2: Representative Suzuki Coupling of 2,6-Dichloropyridine Derivatives

SubstrateCoupling PartnerCatalyst SystemBaseSolventProduct Type
2,6-DichloropyridineAryl/Alkyl Boronic Acid or EsterPd(OAc)₂ / Bulky Phosphine Ligand (e.g., Ad₂PⁿBu)LiOᵗBuDioxane/H₂O2,6-Diaryl/Dialkylpyridine
2,4-DichloropyridineAryl Boronic AcidPdCl₂ / NBu₄BrNa₂CO₃Not specified4-Aryl-2-chloropyridine nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org For 2,6-dichloropyridine-3-carbonitrile, the Sonogashira coupling provides a direct route to introduce alkynyl moieties at the C2 and/or C6 positions, leading to the synthesis of arylalkynes and conjugated enynes.

Similar to the Suzuki coupling, the reaction conditions can be tuned to achieve selective mono- or di-alkynylation. The choice of catalyst, base, and solvent plays a critical role in controlling the outcome of the reaction. The introduction of rigid alkynyl groups is of particular interest for the construction of linear molecular wires, functional materials, and biologically active compounds. Research has shown that polyhalogenated pyridines can undergo chemoselective Sonogashira couplings, allowing for the synthesis of a variety of alkynylpyridines. rsc.org

Table 3: General Conditions for Sonogashira Coupling of Dichloropyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventProduct Type
DichloropyridineTerminal AlkynePd(PPh₃)₂Cl₂ / CuIAmine (e.g., Triethylamine, Piperidine)Acetonitrile or similar polar aprotic solventAlkynyl-substituted Pyridine

Computational and Theoretical Investigations of 2,6 Dimethoxypyridine 3 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular and electronic structure of 2,6-Dimethoxypyridine-3-carbonitrile. DFT methods provide a balance between computational cost and accuracy, making them a powerful tool for predicting a wide range of molecular properties. mdpi.com Calculations are typically performed using hybrid functionals like B3LYP, which have shown good agreement with experimental data for related pyridine (B92270) derivatives. nih.govnih.gov

Electronic Structure and Reactivity Descriptors (HOMO-LUMO energies, atomic charges)

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Key descriptors derived from DFT calculations, such as Frontier Molecular Orbitals (FMOs) and atomic charges, help in understanding this relationship. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. tjnpr.org

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For pyridine derivatives, the HOMO is often distributed over the pyridine ring and electron-donating substituents, while the LUMO is localized on the ring and electron-withdrawing groups. researchgate.net In this compound, the electron-donating methoxy (B1213986) groups would be expected to raise the HOMO energy, while the electron-withdrawing nitrile group would lower the LUMO energy.

Global reactivity descriptors can be calculated from these energies to quantify the molecule's chemical behavior. tjnpr.org These descriptors provide a theoretical basis for predicting how the molecule will behave in chemical reactions.

DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (IP)-EHOMOEnergy required to remove an electron.
Electron Affinity (EA)-ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power to attract electrons.

Mulliken population analysis is used to calculate the charges on each atom, revealing the distribution of electrons across the molecule. nih.govresearchgate.net This information helps identify which atoms are likely to be sites of nucleophilic or electrophilic attack.

Analysis of Molecular Electrostatic Potentials and Charge Distributions

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, mapping regions of electrostatic potential onto the electron density surface. researchgate.netnih.gov This analysis is crucial for predicting how a molecule will interact with other charged species, such as receptors or substrates.

In an MEP map, different colors signify varying electrostatic potentials:

Red: Indicates regions of high electron density and strong negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms. These are the most likely sites for electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, usually found around hydrogen atoms. These are favorable sites for nucleophilic attack.

Green/Yellow: Denotes areas of neutral or near-zero potential.

For this compound, the MEP would be expected to show a significant negative potential (red or yellow) around the nitrogen atom of the nitrile group and the nitrogen atom within the pyridine ring, due to their lone pairs of electrons. researchgate.net The oxygen atoms of the methoxy groups would also exhibit negative potential. researchgate.net Conversely, the hydrogen atoms of the methyl groups and on the pyridine ring would show positive potential (blue regions). researchgate.net This analysis highlights the molecule's potential for engaging in hydrogen bonding and other electrostatic interactions. nih.gov

Solvation Models and Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational solvation models are used to simulate these effects. These models can be broadly categorized as implicit or explicit. nih.gov

Implicit Solvation Models: Such as the Conductor-like Screening Model (COSMO) or Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and useful for studying how the polarity of the solvent affects the electronic properties of the solute. researchgate.net

Explicit Solvation Models: Involve simulating individual solvent molecules around the solute. This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

For this compound, polar solvents would be expected to interact strongly with the electronegative nitrogen and oxygen atoms, potentially forming hydrogen bonds. Such interactions can alter the molecule's conformational preferences and electronic properties, which is a critical consideration for predicting its behavior in a biological medium. nih.gov

Vibrational Analysis and Force Constant Derivations

Vibrational analysis is a standard computational procedure performed after geometry optimization. Its primary purpose is to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies. nih.gov

This analysis also provides a theoretical prediction of the molecule's infrared (IR) and Raman spectra. youtube.comresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, specific spectral peaks can be assigned to particular molecular motions, such as stretching, bending, and torsional modes. For this compound, key vibrational modes would include:

C≡N stretching of the nitrile group.

C-O-C symmetric and asymmetric stretching of the methoxy groups.

Pyridine ring stretching and breathing modes.

C-H stretching and bending of the methyl and ring hydrogens.

The calculations also yield force constants, which describe the stiffness of the bonds and the energy required to distort them. mdpi.com Comparing the computed spectra with experimental data allows for a detailed validation of the theoretical model. nih.gov

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, flexibility arises primarily from the rotation of the two methoxy groups around their respective C-O bonds. rsc.org

To explore the molecule's conformational landscape, a Potential Energy Surface (PES) scan is performed. nih.govrug.nl This involves systematically rotating one or more dihedral angles (in this case, the C-C-O-C angles of the methoxy groups) and calculating the molecule's energy at each step. researchgate.net The resulting energy profile reveals the most stable, low-energy conformations (conformers) and the energy barriers that separate them. researchgate.netnih.gov

The relative orientation of the two methoxy groups can lead to different conformers, which may have distinct properties and biological activities. Identifying the global minimum energy conformer is crucial for subsequent analyses like molecular docking, as it represents the most likely structure the molecule will adopt. nih.govbeilstein-journals.org

Structure-Based Drug Design and In Silico Ligand Interactions

Structure-based drug design is a powerful computational strategy used to identify and optimize potential drug candidates by analyzing their interactions with a specific biological target. nih.govnih.gov this compound and related compounds have been investigated as potential inhibitors of Euchromatin Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a, which is a promising target for managing diseases like β-thalassemia. mdpi.comnih.gov

The process involves molecular docking, where the 3D structure of the ligand (this compound) is placed into the binding site of the target protein (EHMT2) to predict its binding orientation and affinity. researchgate.net Virtual screening of compound libraries is often employed to identify initial hits. mdpi.comnih.gov

Studies on EHMT2 inhibitors have revealed key interactions necessary for binding. mdpi.comresearchgate.net These typically include:

Hydrogen Bonds: Interactions between the ligand and specific amino acid residues in the protein's active site, such as Asp1083, Ser1084, and Asp1088.

Hydrophobic Interactions: Nonpolar interactions with residues like Ile1136 and Phe1088 that help anchor the ligand in the binding pocket.

The binding affinity is often quantified by a docking score, with lower scores (more negative values) indicating a more favorable interaction. By analyzing these in silico interactions, researchers can predict the inhibitory potential of this compound and guide the design of more potent analogues. mdpi.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 2,6 Dimethoxypyridine 3 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Experimental-Theoretical Chemical Shift Correlation for Isomer Differentiation

The precise identification of isomers is a common challenge in the synthesis of substituted pyridines. A powerful approach to distinguish between isomers, such as positional isomers of dimethoxypyridine-carbonitriles, involves a synergistic combination of experimental NMR data and theoretical calculations. The interpretation of nuclear magnetic resonance (NMR) chemical shifts is crucial in the structure elucidation of heterocyclic compounds. researchgate.net

Carbon-13 NMR (¹³C NMR) is particularly sensitive to the electronic environment of each carbon atom. The chemical shifts of carbons in the pyridine (B92270) ring and the methoxy (B1213986) substituents can be used as molecular descriptors to identify substitution patterns. researchgate.net For instance, the ¹³C NMR chemical shift of a methoxy group is indicative of its position on the aromatic ring, with ortho-substitutions having characteristic chemical shift ranges. researchgate.net

To differentiate isomers, ¹H and ¹³C NMR spectra are recorded experimentally. Concurrently, theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed to predict the NMR chemical shifts for all possible isomeric structures. nih.govresearchgate.net A correlation plot of the experimental versus the calculated chemical shifts is then generated. The isomer for which the calculated data shows the best linear correlation with the experimental values is identified as the correct structure. This method has been successfully applied to differentiate isomers of related heterocyclic systems like thienopyridines. researchgate.net

Table 1: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Hypothetical Isomer Pair

Carbon AtomExperimental Shift (ppm)Calculated Shift (Isomer A) (ppm)Calculated Shift (Isomer B) (ppm)
C2162.5162.8155.4
C395.195.5118.2
C4141.3141.0140.1
C5108.7108.9110.5
C6158.4158.2163.0
CN117.2117.5116.9
OCH₃ (C2)54.154.3-
OCH₃ (C6)55.855.655.9

Advanced NMR Techniques for Stereochemical and Dynamic Analysis

Beyond simple one-dimensional spectra, a variety of advanced 2D NMR techniques are employed to analyze the stereochemistry and dynamic processes of 2,6-Dimethoxypyridine-3-carbonitrile derivatives. ipb.pt These experiments reveal through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons (typically protons on adjacent carbons), helping to map out the proton framework of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with their directly attached carbons, providing an unambiguous assignment of ¹H-¹³C one-bond connectivities. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding. This is particularly useful for determining stereochemistry and conformation by observing through-space dipolar couplings. For example, a NOESY experiment could show a correlation between the protons of a methoxy group and the proton at the C5 position, confirming their spatial proximity.

Variable-Temperature (VT) NMR: VT-NMR studies are used to investigate dynamic processes such as restricted rotation around single bonds (e.g., the C-O bonds of the methoxy groups) or conformational equilibria. Changes in the NMR spectra as a function of temperature can provide thermodynamic and kinetic parameters for these processes.

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions and Tautomerism

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, bonding, and intermolecular interactions. core.ac.uk

Comparative Analysis of Solid-State and Solution Spectra

Comparing the vibrational spectra of a compound in the solid state versus in solution provides valuable information about intermolecular forces, such as hydrogen bonding and crystal packing effects.

Solid-State Spectra: Spectra of crystalline solids are often characterized by sharper and more numerous bands compared to their solution counterparts. irdg.org This increased complexity can arise from effects like Davydov splitting, where a single vibrational mode of an isolated molecule splits into multiple components in the crystal's unit cell due to intermolecular coupling. irdg.org The symmetry of the unit cell, rather than the isolated molecule, governs the activity of vibrational modes in the solid state. irdg.org

Solution Spectra: In solution, molecules are more isolated and randomly oriented. This leads to broader bands and a spectrum that is more representative of the individual molecule, averaged over various solvent-solute interactions. Frequency shifts between the solid and solution phases are common and can indicate the presence of strong intermolecular interactions in the crystal lattice. irdg.org For instance, a significant shift in the C≡N stretching frequency of this compound between its solid and solution spectra could suggest the involvement of the nitrile group in crystal packing interactions.

Computational Vibrational Spectroscopy for Band Assignment

The unambiguous assignment of the numerous bands in the FT-IR and Raman spectra of a complex molecule like this compound is challenging. Computational methods, particularly DFT, are routinely used to predict vibrational frequencies and intensities with high accuracy. ijert.orgresearchgate.netarxiv.org

The process involves optimizing the molecular geometry and calculating the harmonic vibrational frequencies using a method like B3LYP with a basis set such as 6-311++G(d,p). nih.gov The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

Potential Energy Distribution (PED) analysis is then used to determine the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each calculated vibrational mode. nih.govnih.gov This allows for a detailed and reliable assignment of the experimental spectral bands.

Table 2: Representative Vibrational Band Assignments for a Substituted Pyridine Derivative based on DFT Calculations

Experimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment (Based on PED)
308030823085ν(C-H) aromatic
223522342240ν(C≡N)
161016081612ν(C=C), ν(C=N) ring stretching
148014781485δ(CH₃) asymmetric
125012551252ν(C-O-C) asymmetric
103010331031ν(C-O-C) symmetric
815812818γ(C-H) out-of-plane bend

ν = stretching; δ = bending; γ = out-of-plane bending

Mass Spectrometry for Reaction Monitoring and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining molecular weights, elucidating structures, and quantifying compounds. In the context of this compound, it is particularly valuable for monitoring the progress of its synthesis and for investigating reaction mechanisms.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of components in a reaction mixture followed by their detection by the mass spectrometer. nih.gov By operating the mass spectrometer in a selected reaction monitoring (SRM) or multiple-reaction monitoring (MRM) mode, high selectivity and sensitivity can be achieved for both the reactants and products. nih.govnih.govmdpi.com This enables the quantitative tracking of species over time, providing kinetic data for the reaction.

For mechanistic studies, MS can identify transient intermediates and byproducts. Mechanistic investigations into the synthesis of related pyridine-dicarbonitriles have established defined reaction pathways, clarifying the roles of intermediates. herts.ac.uk By analyzing the mass spectra of samples taken from a reaction at various time points, it is possible to propose and validate a step-by-step reaction mechanism. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which helps in determining the elemental composition of unknown intermediates, further aiding in mechanistic elucidation.

X-ray Crystallography for Precise Solid-State Structural Elucidation and Polymorphism

X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For a compound such as this compound, this method provides precise data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound is not publicly available in crystallographic databases as of this writing, this section outlines the principles and the nature of the data that would be obtained from such an analysis.

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a comprehensive dataset allowing for the complete solution of its crystal structure. This analysis reveals the precise spatial coordinates of each atom, from which intramolecular details like bond lengths, bond angles, and torsion angles can be accurately calculated. For this specific molecule, key structural questions could be resolved, including the planarity of the pyridine ring, the orientation of the methoxy groups relative to the ring, and the conformation of the carbonitrile substituent.

The resulting data allows for the creation of a detailed model of the unit cell, the fundamental repeating unit of the crystal lattice. This includes the determination of the crystal system, space group, and the precise dimensions of the unit cell (a, b, c, α, β, γ).

Illustrative Crystallographic Data Table

The following table is a representative example of the crystallographic data that would be generated for this compound. Note: This data is illustrative and not based on an experimental structure determination.

ParameterIllustrative Value
Chemical FormulaC₈H₈N₂O₂
Formula Weight164.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)778.9
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.398

Furthermore, the analysis would elucidate the non-covalent interactions that stabilize the crystal packing. These can include hydrogen bonds (e.g., C-H···N or C-H···O), π-π stacking interactions between pyridine rings, and dipole-dipole interactions involving the nitrile and methoxy groups. Understanding these interactions is crucial for rationalizing the compound's physical properties, such as melting point and solubility.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The study of polymorphism is of paramount importance, particularly in the pharmaceutical and materials sciences. For substituted pyridine derivatives, the potential for polymorphism arises from the possibility of different packing arrangements and conformational variations of the substituent groups.

Computational crystal structure prediction methods can be employed to explore the potential polymorphic landscape of a molecule like this compound. nih.gov These methods search for local minima on the lattice energy surface, generating a set of plausible crystal structures. nih.gov Subsequent experimental screening under various crystallization conditions (e.g., different solvents, temperatures, and pressures) would be necessary to identify and characterize any existing polymorphic forms. Each distinct polymorph would have its own unique crystal structure and, consequently, a unique set of crystallographic parameters.

Applications in Medicinal Chemistry and Pharmaceutical Sciences 2,6 Dimethoxypyridine 3 Carbonitrile Scaffold

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of compounds derived from the pyridine-3-carbonitrile (B1148548) scaffold is intrinsically linked to their molecular structure. The type and position of substituent groups on the pyridine (B92270) ring can profoundly influence the molecule's efficacy and properties.

Impact of Substituent Modifications on Biological Efficacy and Selectivity

Structure-activity relationship (SAR) studies on 2,6-disubstituted pyridine derivatives have revealed critical insights into how chemical modifications affect biological outcomes. The nature of the substituents at the 2- and 6-positions of the pyridine ring plays a crucial role in determining the compound's potency and selectivity.

For instance, in a series of 2,6-disubstituted thiosemicarbazone derivatives of pyridine, compounds featuring basic substituents like pyrrolidine (B122466) and piperidine (B6355638) demonstrated strong inhibition against standard strains of Mycobacterium tuberculosis. nih.govmdpi.com Conversely, the introduction of a phenoxy moiety at the 6-position led to a decrease in antituberculosis potency. mdpi.com This suggests that the basicity and steric properties of the substituents are key determinants of activity.

In another study focusing on antiproliferative activity, the presence and positioning of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups on pyridine derivatives were found to enhance their effects against various cancer cell lines. nih.gov Conversely, the inclusion of bulky groups or halogen atoms tended to result in lower antiproliferative activity. nih.gov

Work on thieno[2,3-b]pyridine (B153569) derivatives showed that replacing a benzene (B151609) ring with a bioisosteric pyridine ring could increase antiproliferative activity by 2 to 50-fold against several cancer cell lines. nih.gov Furthermore, the introduction of a methyl group at the C-6 position in this series resulted in a dramatic improvement in inhibitory activity, bringing IC50 values to the nanomolar and subnanomolar levels. nih.gov

The table below summarizes the impact of various substituents on the biological activity of pyridine-3-carbonitrile derivatives based on several research findings.

Scaffold/Series Substituent Modification Position Impact on Biological Activity Target/Assay
2,6-Disubstituted Pyridine ThiosemicarbazonesPyrrolidine, Piperidine2 and 6Increased activityMycobacterium tuberculosis
2,6-Disubstituted Pyridine ThiosemicarbazonesPhenoxy group6Decreased activityMycobacterium tuberculosis
Pyridine Derivatives-OMe, -OH, -NH2 groupsVariousEnhanced activityAntiproliferative (Cancer cell lines)
Pyridine DerivativesHalogen atoms, Bulky groupsVariousDecreased activityAntiproliferative (Cancer cell lines)
Thieno[2,3-b]pyridinesMethyl group6Dramatically increased activity (nanomolar IC50)Antiproliferative (Cancer cell lines)
2-alkyloxy-pyridine-3-carbonitrilesConjugated five-membered rings6Potent vasodilationVasorelaxant activity

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. slideshare.net These models are crucial tools in medicinal chemistry for predicting the activity of new molecules and optimizing lead compounds. researchgate.net

Several 2D-QSAR studies have been successfully applied to pyridine-3-carbonitrile derivatives to understand the structural requirements for specific biological activities. For example, a 2D-QSAR study was conducted on a series of newly synthesized pyridine-3-carbonitriles designed as vasorelaxant agents. rsc.org This modeling helped to create a statistically significant model for predicting vasodilation efficacy. rsc.org

Another study on benzofuran-based 2-alkyloxy-pyridine-3-carbonitrile derivatives also employed a 2D-QSAR model to describe their vasodilatory bioactivity. The resulting model showed good statistical significance, indicating its predictive power. researchgate.net The principle behind these models is to link molecular descriptors (which quantify structural, electronic, and topological properties) with the observed biological activity, such as IC50 values, to guide the design of more potent compounds. nih.gov

Role as a Privileged Scaffold in Rational Drug Design

The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the design of novel drugs for various diseases. mdpi.com The pyridine ring is a common feature in many natural products and is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. nih.govnih.gov

The versatility of the pyridine scaffold, including the nicotinonitrile core, stems from its ability to be easily functionalized, allowing for the creation of large libraries of compounds with diverse chemical properties. nih.gov This structural diversity enhances the potential for discovering agents with high potency and selectivity. nih.gov Pyridine and its derivatives have been successfully incorporated into a wide array of therapeutic agents, including those with anticancer, antimicrobial, and antiviral activities. nih.govnih.govresearchgate.net The fusion of the pyridine ring with other heterocyclic systems can further enhance its bioactivity. nih.gov

Exploration of Biological Targets and Mechanisms of Action

Derivatives of the 2,6-dimethoxypyridine-3-carbonitrile scaffold have been investigated for their interactions with various biological targets, leading to a better understanding of their mechanisms of action.

Enzyme Inhibition and Allosteric Modulation

The nicotinonitrile scaffold is a key component of numerous enzyme inhibitors. For instance, derivatives have been developed as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. ekb.eg Nicotinonitrile hybrids have shown inhibitory activity against Aurora kinases, PIM-1 kinase, and VEGFR-2 tyrosine kinase. ekb.egresearchgate.net

Specifically, certain 3-cyanopyridine (B1664610) derivatives have demonstrated potent inhibition of PIM-1 kinase, an enzyme involved in cancer cell survival. researchgate.netacs.org In one study, a 3-cyanopyridine compound was found to be more effective than the reference compound quercetin (B1663063) in a PIM-1 kinase inhibition assay. ekb.eg Other derivatives have been designed as dual inhibitors, targeting both Aurora kinases and tubulin polymerization. ekb.eg The benzenesulfonamide (B165840) moiety, when incorporated into related pyrimidine-5-carbonitrile structures, is an essential feature for the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov

The table below provides examples of enzyme targets for nicotinonitrile-based compounds.

Enzyme Target Compound Class/Derivative Observed Effect
PIM-1 Kinase4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesInhibition of oncogenic kinase
Aurora Kinases3-cyano-4-methyl-6-(5-methyl-3-pyrazoloamino)-pyridineDual inhibition with tubulin polymerization
VEGFR-23-cyanopyridine derivativesInhibition of tyrosine kinase
Cyclooxygenase-2 (COX-2)Pyrimidine-5-carbonitriles with benzenesulfonamideSelective inhibition
Cholinesterases (AChE, BChE)Pyridine diamine derivativesInhibition (potency varies with structure)

Receptor Agonism/Antagonism and Binding Site Analysis

The pyridine-3-carbonitrile framework has been utilized to develop ligands for various receptors. A notable application is the design of antagonists for G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes.

For example, a series of 2,6-disubstituted pyridine derivatives were synthesized and evaluated as potential antagonists for the CXC chemokine receptor type 4 (CXCR4), a receptor implicated in cancer metastasis and inflammatory diseases. nih.gov Binding affinity assays identified compounds that could effectively compete with the natural ligand, with some exhibiting effective concentrations in the nanomolar range. nih.govresearchgate.net

In another study, new pyridine-3-carbonitrile derivatives were synthesized and evaluated for their α1-adrenergic receptor (α1-AR) blocking efficiency, a target for treating hypertension. Several compounds displayed significant blocking activity, comparable to the known antagonist prazosin. rsc.org Molecular docking studies are often employed to understand the binding modes of these compounds within the active site of their target receptors, providing insights for further structural optimization. researchgate.net

Anti-Cancer and Anti-Proliferative Activities of Derivatives

Derivatives of the pyridine-3-carbonitrile (nicotinonitrile) core are recognized for their potential as antineoplastic agents. nih.gov The pyridine ring is an essential component of various anti-tumor and anti-inflammatory mediators. nih.gov Research has shown that novel fused nicotinonitrile derivatives exhibit cytotoxic activity against various cancer cell lines, including non-small cell lung cancer (NCI-H460), breast cancer (MCF-7), and central nervous system cancer (SF-268). nih.gov Similarly, nicotinonitrile derivatives incorporating a 2-naphthyl moiety have demonstrated cytotoxicity against MCF-7 and liver cancer (HepG2) cell lines. nih.gov The anti-proliferative effects of these compounds are often cell-type dependent, indicating that their mechanism of action can be influenced by the specific membrane structure and organization of the cancer cells. nih.gov

Derivative ClassCancer Cell Line(s)Observed EffectReference
Fused NicotinonitrilesNCI-H460, MCF-7, SF-268Cytotoxic Activity nih.gov
Nicotinonitriles with 2-Naphthyl MoietyMCF-7, HepG2Cytotoxic Activity nih.gov
Pyridine-Thiazole HybridsHL-60IC50 of 0.57 µM mdpi.com
Cyanopyridone DerivativesMCF-7IC50 of 1.39 µM and 1.77 µM nih.gov
Cyanopyridone DerivativesHepG2IC50 of 2.68 µM and 2.71 µM nih.gov

A primary mechanism through which pyridine-based compounds exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. researchgate.netmdpi.com Studies on novel pyrano[3,2-c]pyridine derivatives have shown they can inhibit the growth and proliferation of MCF-7 breast cancer cells in a dose- and time-dependent manner. researchgate.net Flow cytometric analysis of cells treated with these derivatives revealed an increase in the sub-G1 population, which is indicative of apoptosis. researchgate.net This is often accompanied by the externalization of phosphatidylserine (B164497) on the cell membrane, a key marker of early apoptosis. researchgate.net

The cytotoxic effect of these compounds is linked to their ability to interact with and damage cellular DNA, increase cytosolic Ca2+, and induce mitochondrial dysfunction, ultimately activating apoptotic pathways. rdd.edu.iq The main caspases involved in activating these pathways are Caspase-8 and Caspase-9. rdd.edu.iq Some pyridine carbonitrile derivatives have been shown to induce apoptosis in MCF-7 cells with greater potency than the standard chemotherapeutic drug 5-fluorouracil. nih.gov Furthermore, certain organoarsenic compounds have been found to induce apoptosis selectively in leukemia and lymphoma cells through the mitochondrial pathway, involving the downregulation of the X-linked inhibitor of apoptosis protein (XIAP). mdpi.com

Organotin(IV) complexes have emerged as a promising class of metallodrugs with significant anti-cancer potential, in some cases demonstrating greater efficacy than cisplatin. nih.gov These complexes exhibit high cytotoxicity that selectively targets cancer cells. rdd.edu.iqresearchgate.net Their biological activity is influenced by the nature of the organic groups attached to the tin atom. nih.govrdd.edu.iq

The anti-proliferative effect of organotin(IV) complexes is attributed to their ability to interact with DNA, leading to changes in its structure and inhibiting gene expression. rdd.edu.iqresearchgate.net These interactions can disrupt essential metabolic pathways within the cancer cells. rdd.edu.iq Mechanistic studies suggest that organotin(IV) compounds induce cell death primarily via the intrinsic mitochondrial apoptotic pathway. nih.gov They have shown efficacy against a variety of human cancer cell lines, and their synergistic effects with various ligands can enhance their biological activities. nih.gov

Organotin(IV) Complex FeatureMechanism of ActionImpact on Cancer CellsReference
GeneralInteraction with DNA sequencesChanges in DNA structure, inhibition of gene expression rdd.edu.iqresearchgate.net
GeneralDisruption of metabolic pathwaysInhibition of cancer cell growth rdd.edu.iq
Triorganotin(IV) derivativesInduction of mitochondrial apoptosisCell death nih.gov
With specific ligandsSynergistic effectsEnhanced anti-tumor activity nih.gov

Anti-Inflammatory, Anti-Microbial, and Other Therapeutic Potentials

Beyond oncology, derivatives of the this compound scaffold have shown potential in treating inflammatory conditions and microbial infections.

Certain newly synthesized pyridinedicarbonitrile derivatives have demonstrated potent anti-inflammatory activity. srce.hrbohrium.com In animal models, these compounds were effective in inhibiting carrageenan-induced paw edema. bohrium.com Their mechanism of action is linked to the inhibition of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. bohrium.com Some of these derivatives showed a high safety margin in acute toxicity studies. bohrium.com

In the realm of antimicrobial agents, various pyridine-3-carbonitrile derivatives have exhibited remarkable activity against a range of pathogens. nih.gov They have been found to be effective against Gram-positive and Gram-negative bacteria, as well as yeast. nih.gov For instance, certain 2-alkoxy-4,6-diaryl-3-pyridinecarbonitriles have shown significant antimicrobial properties. nih.gov Additionally, other pyridine derivatives have demonstrated good activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans. nih.govnih.govmdpi.com

Neurological Applications (e.g., anticonvulsant, antidepressant)

The versatility of the pyridine scaffold extends to the development of agents targeting the central nervous system.

Several classes of compounds containing related heterocyclic structures have been investigated for their anticonvulsant properties. Derivatives of pyrrolidine-2,5-dione have shown potent activity in animal models of epilepsy, such as the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.comnih.gov The mechanism for some of these compounds is believed to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com Similarly, novel pyrrole[1,2-a]pyrazine derivatives have displayed promising seizure protection in various epilepsy models. nih.gov

The serotonergic system is a key target for the development of antidepressant medications. nih.gov Certain aroxyalkyl derivatives of 2-methoxyphenylpiperazine, which can be conceptually linked to pyridine-based structures, have shown antidepressant- and anxiolytic-like properties. nih.gov These compounds often act as partial agonists at the 5-HT1A receptor and antagonists at the 5-HT2A receptor. nih.gov Furthermore, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives have been synthesized and evaluated, with some showing significant antidepressant activity in forced swim and tail suspension tests, potentially through interaction with the 5-HT1A receptor. nih.gov

Based on a comprehensive review of available scientific literature, there is limited specific research published on the applications of this compound and its derivatives in the fields of catalysis and material science as outlined. The existing body of research extensively covers pyridine-containing ligands in general, including various substituted pyridines, bipyridines, and terpyridines, detailing their roles in ligand design, catalysis, and materials science. However, dedicated studies focusing on the synthesis of metal-organic complexes from this compound, their catalytic performance, their use in coordination polymers, or their development into advanced functional materials are not sufficiently detailed in publicly accessible research to construct an in-depth article.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline focusing solely on "this compound". General principles of pyridine ligand chemistry suggest potential applications, but without specific experimental data and research findings for this particular compound, any detailed discussion would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified topic.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-dimethoxypyridine-3-carbonitrile?

  • Methodology : A multi-step approach is common. First, introduce methoxy groups via nucleophilic aromatic substitution (SNAr) on a halogenated pyridine precursor (e.g., 2,6-dichloropyridine-3-carbonitrile) under alkaline conditions. Subsequent cyanation at the 3-position can be achieved using CuCN or Pd-catalyzed cross-coupling reactions. Purification via column chromatography with ethyl acetate/hexane (3:7) is recommended to isolate the product .

Q. How is this compound characterized spectroscopically?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Methoxy protons appear as singlets at δ ~3.8–4.0 ppm, while the pyridine ring protons show deshielded signals (δ 6.5–8.0 ppm). The nitrile carbon resonates at ~115–120 ppm in ¹³C NMR .
  • IR Spectroscopy : A sharp peak near 2220–2240 cm⁻¹ confirms the C≡N stretch .
  • Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ should match the theoretical molecular weight (C₈H₈N₂O₂: 164.18 g/mol) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodology : Methoxy groups are electron-donating, directing electrophilic attacks to the 4-position. Reactivity can be enhanced by replacing methoxy groups with leaving groups (e.g., Cl) under acidic conditions. For example, nitrile functionality allows further derivatization via hydrolysis to carboxylic acids or reduction to amines .

Advanced Research Questions

Q. How can experimental design optimize regioselective functionalization of this compound?

  • Methodology :

  • Electronic Effects : Use DFT calculations to predict charge distribution. Methoxy groups deactivate the ring, but the 4-position remains susceptible to electrophilic substitution.
  • Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the 4-position, leveraging steric hindrance from methoxy groups to control regioselectivity .
  • Validation : Monitor reaction progress via LC-MS and compare with computational predictions .

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by symmetry or similar substituents. For example, NOESY can confirm spatial proximity of methoxy groups and adjacent protons .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry by comparing experimental bond angles/distances with computational models (e.g., Mercury software) .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound analogs?

  • Methodology :

  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates (e.g., formation of iminonitriles).
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at the nitrile group to trace reaction pathways.
  • Kinetic Studies : Compare activation energies for methoxy vs. halogen substituents using Arrhenius plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.